molecular formula C11H15N3O3S B1411348 tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 478624-69-0

tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No. B1411348
CAS RN: 478624-69-0
M. Wt: 269.32 g/mol
InChI Key: JJMRHHINUOMUSC-UHFFFAOYSA-N
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Description

“tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate” is a chemical compound with the CAS Number: 478624-69-0 . It has a molecular weight of 269.32 . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s physicochemical properties include a number of heavy atoms: 18, a number of aromatic heavy atoms: 5, a fraction Csp3: 0.55, a number of rotatable bonds: 3, a number of H-bond acceptors: 4.0, and a number of H-bond donors: 1.0 . Its molar refractivity is 72.12, and its TPSA is 113.76 Ų .

Scientific Research Applications

Synthesis and Characterization

  • The compound is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, and then coupled with aromatic aldehyde to form Schiff base compounds. These compounds are characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR. X-ray crystallographic analysis is also used for structural characterization. This synthesis and characterization offer insights into the compound's properties and potential applications in various fields of chemistry (Çolak et al., 2021).

Molecular Structure Analysis

  • Detailed molecular and crystal structure analysis of the compound is performed. The structure is found to be stabilized by intramolecular hydrogen bonds, which are crucial for understanding the compound's stability and reactivity. This information is valuable for the design and development of new materials and pharmaceuticals (Çolak et al., 2021).

Green Synthesis Methodology

  • A green and facile method for the synthesis of derivatives of tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano[3,2-c]pyridine-6(5H)-carboxylate using ionic liquids as green media is described. This approach highlights the compound's role in developing environmentally friendly synthesis methods, which is crucial for sustainable chemistry practices (张梅梅 et al., 2013).

Reactivity and Derivative Synthesis

  • The compound is used as a precursor in the synthesis of various derivatives, which demonstrates its versatility as a building block in organic synthesis. This aspect is significant for pharmaceutical and material science research, where the creation of new compounds with desired properties is essential (Shatsauskas et al., 2017).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 2-amino-7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMRHHINUOMUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 3
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

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